Literature review of 10,11-dihydro-dibenzo[b,f][1,4]oxazepine derivatives
Literature review of 10,11-dihydro-dibenzo[b,f][1,4]oxazepine derivatives
Executive Summary: The Privileged Tricyclic Core
The 10,11-dihydro-dibenzo[b,f][1,4]oxazepine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its unsaturated counterpart (dibenzoxazepine, known as the riot control agent CR gas), the 10,11-dihydro variant offers a flexible, puckered geometry essential for binding to G-Protein Coupled Receptors (GPCRs) and voltage-gated ion channels.
This guide dissects the synthetic evolution, pharmacological versatility, and experimental protocols for this scaffold, with a specific focus on its role as a Prostaglandin E2 (PGE2) antagonist (e.g., SC-19220 ) and its utility in CNS drug discovery.
Chemical Architecture & Synthetic Evolution
The core structure consists of two benzene rings fused to a central seven-membered oxazepine ring containing one oxygen and one nitrogen atom. The "10,11-dihydro" designation indicates saturation at the bridge, typically resulting in a secondary amine at position 10 and a methylene at position 11 (or a carbonyl in the case of the lactam derivatives, often precursors).
Synthetic Pathways: From Classics to Catalysis
Historically, the synthesis relied on harsh condensation methods. Modern approaches utilize transition metal catalysis to improve yields and allow for sensitive functional groups.
-
Method A: The Smiles Rearrangement (Classical) Involves the condensation of o-aminophenol with o-chlorobenzaldehyde or o-chlorobenzoic acid derivatives. The key step is an intramolecular nucleophilic aromatic substitution (
), often requiring high temperatures in polar aprotic solvents (DMSO/DMF). -
Method B: Buchwald-Hartwig Cross-Coupling (Modern) Palladium-catalyzed C-N bond formation allows for the cyclization of precursors under milder conditions, enabling the synthesis of the core from 1-bromo-2-(2-bromophenoxy)benzene derivatives.
-
Method C: Multicomponent Reactions (MCR) Recent advances utilize Ugi 4-component reactions to generate highly substituted dibenzoxazepines in a single pot, particularly useful for generating library diversity.
Visualization: Synthetic Logic Flow
Figure 1: Synthetic progression from simple precursors to the functionalized dihydro-scaffold.
Pharmacological Profiles: The "Why"
The 10,11-dihydro-dibenzo[b,f][1,4]oxazepine core is bioisosteric with dibenzazepines (e.g., Carbamazepine) and dibenzothiazepines (e.g., Quetiapine). The substitution of the methylene/sulfur with oxygen alters the lipophilicity and ring pucker, shifting target selectivity.
EP1 Receptor Antagonism (The SC-19220 Profile)
The most critical application of this scaffold is in the antagonism of the Prostaglandin E2 (PGE2) receptor subtype EP1 .
-
Compound: SC-19220 (8-chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-acetylhydrazide).
-
Mechanism: It acts as a competitive antagonist at the EP1 receptor, blocking the
-coupled pathway that leads to intracellular calcium mobilization. -
Therapeutic Relevance: Analgesia, reduction of smooth muscle contraction (ileum/trachea), and recent evidence suggests efficacy in inhibiting breast cancer metastasis and osteoclastogenesis.
Anticonvulsant Activity
Derivatives lacking the bulky N-10 side chains of SC-19220 often exhibit anticonvulsant properties.
-
Mechanism: Voltage-gated Sodium (
) channel blockade. -
SAR Insight: Electron-withdrawing groups (Cl,
) at positions 2 or 8 enhance activity, mimicking the polarization found in benzodiazepines or carbamazepine.
Visualization: SC-19220 Mechanism of Action
Figure 2: Competitive antagonism of the EP1 receptor by SC-19220, preventing the Calcium signaling cascade.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the dibenzoxazepine core, synthesizing data from anticonvulsant and EP1 antagonist studies.
| Position | Substituent | Effect on Activity | Mechanism/Note |
| N-10 | Acetylhydrazide | High EP1 Affinity | Critical for SC-19220 specificity; H-bond donor/acceptor motif. |
| N-10 | Carboxamide | Anticonvulsant | Mimics Carbamazepine; increases metabolic stability. |
| N-10 | Piperazine | Antipsychotic | Seen in Amoxapine; shifts affinity to Dopamine/Serotonin receptors. |
| C-8 | Chlorine (Cl) | Potency Increase | Increases lipophilicity and metabolic resistance (found in SC-19220). |
| C-2 | Nitro ( | Activity Modulation | Often enhances CNS penetration and receptor binding energy. |
| C-11 | Carbonyl (=O) | Lactam Formation | Rigidifies the ring; 11-oxo derivatives are often active anticonvulsants. |
Experimental Protocols
Protocol 5.1: Synthesis of the 10,11-Dihydro-11-oxo Scaffold
A self-validating protocol for the generation of the lactam intermediate, crucial for subsequent reduction or derivatization.
Reagents:
-
2-aminophenol (1.0 eq)
-
2-chlorobenzaldehyde (1.0 eq)
-
Sodium Borohydride (
) - if reduction is desired immediately
Workflow:
-
Condensation: Dissolve 2-aminophenol and 2-chlorobenzaldehyde in methanol. Reflux for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The disappearance of the amine spot indicates Schiff base formation.
-
Isolation: Evaporate solvent. Recrystallize the imine intermediate.
-
Cyclization: Dissolve the imine in DMSO. Add KOH (2.0 eq). Heat to 120°C for 6 hours.
-
Validation Step: The solution usually darkens. Aliquot quench into water should precipitate the crude lactam.
-
-
Workup: Pour reaction mixture into ice-water. Filter the precipitate.[5] Wash with water and dilute HCl (to remove unreacted amine).
-
Purification: Recrystallize from Ethanol.
-
Expected Yield: 65-75%.
-
Characterization: IR should show a strong lactam C=O stretch around 1660
.
-
Protocol 5.2: Functional Assay for EP1 Antagonism (In Vitro)
To verify the activity of synthesized derivatives against the SC-19220 standard.
System: Guinea Pig Ileum (GPI) or cloned human EP1 receptors in CHO cells. Workflow:
-
Preparation: Suspend GPI tissue in Tyrode’s solution at 37°C, oxygenated with 95%
. -
Challenge: Apply PGE2 (
to M) to establish a dose-response curve for contraction. -
Antagonism: Incubate tissue with the test compound (e.g., 10
M) for 10 minutes. -
Re-Challenge: Re-apply PGE2.
-
Calculation: A rightward shift in the PGE2 dose-response curve (Schild analysis) confirms competitive antagonism. SC-19220 typically shows a
of approximately 5.5 - 6.0.
References
-
Hall, R. A., et al. (Original Pharmacological Characterization). Discovery of SC-19220 as a specific prostaglandin antagonist. (Referenced via PubChem CID 648933). [Link]
-
Gutch, P. K., & Acharya, J. (2007). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines.[3] Heterocyclic Communications.[3][6] [Link]
-
De Sarro, G., et al. (2003). Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents.[7][8] (Context on tricyclic anticonvulsants). [Link]
-
Bajaj, K., et al. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents.[8] European Journal of Medicinal Chemistry.[8] [Link]
Sources
- 1. EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents [iris.unicz.it]
- 8. Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
